molecular formula C15H9NO6 B11835503 6,7-Dihydroxy-2-(4-nitrophenyl)-4H-1-benzopyran-4-one CAS No. 144006-46-2

6,7-Dihydroxy-2-(4-nitrophenyl)-4H-1-benzopyran-4-one

Cat. No.: B11835503
CAS No.: 144006-46-2
M. Wt: 299.23 g/mol
InChI Key: DXOROZXTSJLKSB-UHFFFAOYSA-N
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Description

6,7-Dihydroxy-2-(4-nitrophenyl)-4H-chromen-4-one is a chemical compound belonging to the class of chromones, which are oxygen-containing heterocycles. This compound is characterized by the presence of hydroxyl groups at positions 6 and 7, and a nitrophenyl group at position 2 on the chromone ring. It has a molecular formula of C15H9NO6 and a molecular weight of 299.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydroxy-2-(4-nitrophenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 6,7-dihydroxy-4-chromanone with 4-nitrobenzaldehyde in the presence of a base such as potassium carbonate in a solvent like acetone . The reaction is carried out at elevated temperatures to facilitate the formation of the chromone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydroxy-2-(4-nitrophenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dihydroxy-2-(4-nitrophenyl)-4H-chromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dihydroxy-2-(4-nitrophenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydroxy-2-(4-nitrophenyl)-4H-chromen-4-one is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential as a precursor for further functionalization, while the hydroxyl groups contribute to its antioxidant properties .

Properties

CAS No.

144006-46-2

Molecular Formula

C15H9NO6

Molecular Weight

299.23 g/mol

IUPAC Name

6,7-dihydroxy-2-(4-nitrophenyl)chromen-4-one

InChI

InChI=1S/C15H9NO6/c17-11-6-14(8-1-3-9(4-2-8)16(20)21)22-15-7-13(19)12(18)5-10(11)15/h1-7,18-19H

InChI Key

DXOROZXTSJLKSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)O)[N+](=O)[O-]

Origin of Product

United States

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